6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbaldehyde
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Overview
Description
6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbaldehyde is a heterocyclic compound that features a fused ring system combining an imidazole ring with an azepine ring. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antimicrobial and antifungal activities , suggesting that their targets may be microbial cells or specific enzymes within these cells.
Mode of Action
Based on its structural similarity to other imidazole-based compounds, it may interact with its targets by binding to specific enzymes or receptors, thereby inhibiting their function and leading to the death of microbial cells .
Biochemical Pathways
Given its potential antimicrobial and antifungal activities, it may interfere with essential biochemical pathways in microbial cells, such as cell wall synthesis, protein synthesis, or dna replication .
Result of Action
Based on its potential antimicrobial and antifungal activities, it may lead to the death of microbial cells by disrupting essential cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-diamines with α,β-unsaturated carbonyl compounds, followed by cyclization and subsequent oxidation to introduce the aldehyde group .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality output .
Types of Reactions:
Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxylic acid.
Reduction: 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential as a building block in the synthesis of pharmaceutical agents with various therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
- 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-sulphonyl chloride
- 6,7,8,9-Tetrahydro-5H-imidazo[1,5-a][1,4]diazepine
Comparison: 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and potential for further functionalization. In contrast, compounds like 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-sulphonyl chloride have different functional groups that lead to different chemical behaviors and applications .
Properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c12-7-8-6-10-9-4-2-1-3-5-11(8)9/h6-7H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYKOLZHMZYEHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC=C(N2CC1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401184360 |
Source
|
Record name | 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401184360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914637-02-8 |
Source
|
Record name | 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=914637-02-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401184360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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